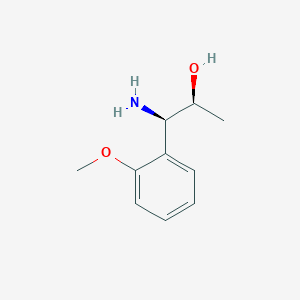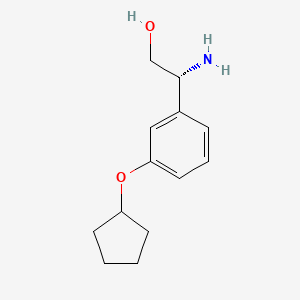![molecular formula C10H9ClF3NO B13054026 (1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13054026.png)
(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a trifluoromethoxy group, which is known for its significant impact on the biological activity and stability of molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the trifluoromethoxybenzene derivative:
Allylation: The final step involves the formation of the prop-2-enylamine moiety through an allylation reaction, typically using allyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. The chloro group can further modulate the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridine: Known for its applications in agrochemicals and pharmaceuticals.
α-Trifluoromethylstyrene: Used as a versatile synthetic intermediate in organic chemistry.
Uniqueness
(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine stands out due to the combination of the trifluoromethoxy and chloro groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Propriétés
Formule moléculaire |
C10H9ClF3NO |
|---|---|
Poids moléculaire |
251.63 g/mol |
Nom IUPAC |
(1R)-1-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9ClF3NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2/t8-/m1/s1 |
Clé InChI |
SGGLHQPRCLKHQM-MRVPVSSYSA-N |
SMILES isomérique |
C=C[C@H](C1=CC(=C(C=C1)OC(F)(F)F)Cl)N |
SMILES canonique |
C=CC(C1=CC(=C(C=C1)OC(F)(F)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)



![N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13053968.png)
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)

![Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate](/img/structure/B13053976.png)
![Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13053982.png)
![Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
![2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)


![2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid](/img/structure/B13054041.png)
